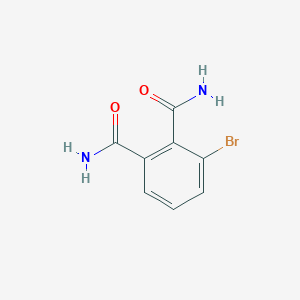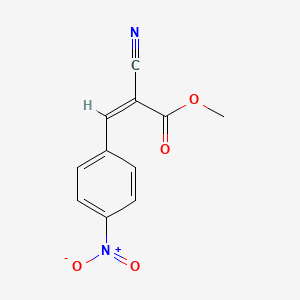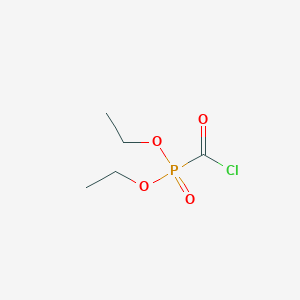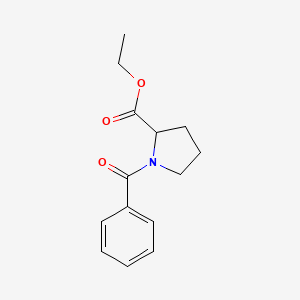
3-bromobenzene-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobenzene-1,2-dicarboxamide (3-BBDCA) is an organic compound that is used in a variety of laboratory experiments and scientific research applications. It is a derivative of benzene, with a bromine atom and two carboxamide groups attached to the benzene ring. 3-BBDCA is a versatile compound that can be used in a wide range of applications, from synthetic organic chemistry to drug design.
Wissenschaftliche Forschungsanwendungen
3-bromobenzene-1,2-dicarboxamide is used in a variety of scientific research applications, including drug design, synthetic organic chemistry, and biochemistry. In drug design, this compound is used as a model compound to study the structure-activity relationships of drugs. In synthetic organic chemistry, this compound is used as a precursor to other compounds, such as 3-bromobenzene-1,2-dicarboxylic acid. In biochemistry, this compound is used to study the structure and function of proteins, enzymes, and other biological molecules.
Wirkmechanismus
The mechanism of action of 3-bromobenzene-1,2-dicarboxamide is not fully understood. However, it is thought to interact with proteins and enzymes in a manner similar to other organic compounds. Specifically, this compound is thought to interact with proteins and enzymes by forming hydrogen bonds and van der Waals interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with proteins and enzymes in a manner similar to other organic compounds. In addition, this compound has been shown to have anticonvulsant and antinociceptive effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromobenzene-1,2-dicarboxamide in lab experiments include its low cost, high availability, and versatility. This compound is also relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
For research on 3-bromobenzene-1,2-dicarboxamide include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications in drug design and synthetic organic chemistry. In addition, further research is needed to explore the potential of this compound as an anticonvulsant and antinociceptive agent. Finally, further research is needed to explore the potential of this compound as a therapeutic agent, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
3-bromobenzene-1,2-dicarboxamide can be synthesized through several methods, including bromination of benzene-1,2-dicarboxamide and bromination of 3-bromobenzene. The bromination of benzene-1,2-dicarboxamide involves the reaction of benzene-1,2-dicarboxamide with bromine in an aqueous or alcoholic solution. The bromination of 3-bromobenzene involves the reaction of 3-bromobenzene with an acid, such as hydrochloric acid, in an aqueous solution.
Eigenschaften
IUPAC Name |
3-bromobenzene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,(H2,10,12)(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHMWRJVVKCPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-4-[(1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B6612833.png)





![6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B6612872.png)

![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B6612891.png)
![Methyl 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-4,5-dimethylbenzoate](/img/structure/B6612917.png)


